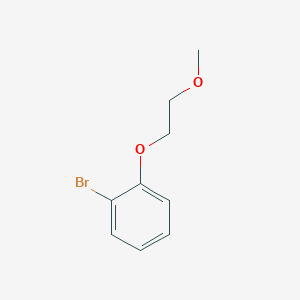

1-Bromo-2-(2-methoxyethoxy)benzene

説明

Structural Context and Classification within Bromoarene and Glycol Ether Chemistry

From a structural standpoint, 1-Bromo-2-(2-methoxyethoxy)benzene, with the chemical formula C₉H₁₁BrO₂, belongs to two significant classes of organic compounds: bromoarenes and glycol ethers. chemicalbook.com

Bromoarene Moiety: The presence of a bromine atom directly attached to the benzene (B151609) ring classifies it as a bromoarene. This feature is of paramount importance in synthetic chemistry. The carbon-bromine bond is a key functional handle for a wide array of transformations, most notably metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig, and Ullmann couplings). The bromine atom activates the aryl ring for such reactions, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. Its position at the ortho- position relative to the ether group can introduce specific steric and electronic effects that influence reaction outcomes.

Glycol Ether Moiety: The -(OCH₂CH₂OCH₃) side chain is a short-chain polyethylene (B3416737) glycol (PEG) derivative, specifically a methoxyethyl ether. This functionality imparts distinct physical and chemical properties. Glycol ethers are known to enhance the solubility of organic molecules in a variety of solvents. Furthermore, the oxygen atoms in the ethereal side chain can act as Lewis bases, enabling them to coordinate with metal centers. This chelating ability can be a crucial factor in directing the regioselectivity and enhancing the efficiency of metal-catalyzed reactions involving the adjacent bromoarene group.

The combination of these two functionalities within a single molecule creates a bifunctional reagent with significant synthetic potential.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| CAS Number | 109417-60-9 | chemicalbook.comsigmaaldrich.com |

| Molecular Formula | C₉H₁₁BrO₂ | chemicalbook.comsigmaaldrich.com |

| Molecular Weight | 231.09 g/mol | chemicalbook.com |

| IUPAC Name | This compound | sigmaaldrich.com |

| Physical Form | Yellow Oil | chemicalbook.com |

Rationale for Academic Investigation of Bromoaryl Ethers with Ethereal Side Chains

The academic pursuit of bromoaryl ethers possessing ethereal side chains, such as this compound, is driven by several key factors. These molecules are not merely inert structures but are designed to play an active role in complex synthetic pathways.

The primary rationale is their utility as versatile building blocks. The bromo-substituent serves as a reliable linchpin for introducing molecular complexity via cross-coupling reactions. The adjacent ether-containing side chain can exert a significant "directing group" effect. By coordinating to the metal catalyst, the ether oxygen atoms can hold the catalytic center in close proximity to the C-Br bond, facilitating intramolecular or regioselective intermolecular reactions. This chelation assistance can lead to higher yields, milder reaction conditions, and control over stereochemistry, which are persistent goals in modern synthesis.

Furthermore, the ethereal chain itself can be a precursor to other functional groups or part of a larger target structure. For instance, oligoethylene glycol chains are known components in the synthesis of crown ethers, which are of immense interest for their ion-coordinating properties. rsc.org The investigation of simpler analogs like this compound provides fundamental insights into the reaction dynamics that could be applied to the synthesis of these more complex macrocycles.

Overview of Research Trajectories for Aryl Halides with Ether Functionalities

Research involving aryl halides with ether functionalities is dynamic and expansive, primarily focusing on leveraging these structures in novel synthetic methodologies. A significant trajectory involves their application as precursors for heterocyclic compounds, which form the core of many pharmaceuticals and biologically active molecules. researchgate.nete-bookshelf.de The strategic placement of the ether and halide can guide cyclization reactions to form furans, benzofurans, and other oxygen-containing heterocycles.

Another major research avenue is the development and optimization of metal-catalyzed cross-coupling reactions. While traditional methods like the Ullmann condensation have long been used for forming aryl ether bonds, contemporary research focuses on more efficient and versatile catalytic systems, often employing copper or palladium. sigmaaldrich.com Aryl halides with ether side chains are excellent test substrates for these new catalytic protocols, as the coordinating side chain can pose both challenges and opportunities for catalyst design. For example, gold-catalyzed coupling reactions of related phenoxymethyl-substituted bromoarenes have been explored for the synthesis of complex cyclic structures. orgsyn.org

A detailed example of a relevant synthesis is the preparation of this compound itself, which highlights a common strategy for creating such bromoaryl ethers.

Table 2: Synthesis of this compound

| Step | Reagents & Conditions | Description | Yield | Reference |

|---|

| Etherification | 2-Bromophenol (B46759), 2-Methoxyethanol (B45455), PPh₃, DIAD in THF at 0-20°C | This is a Mitsunobu reaction, where the triphenylphosphine (B44618) (PPh₃) and di-isopropyl azodicarboxylate (DIAD) activate the hydroxyl group of 2-methoxyethanol for nucleophilic attack by the phenoxide generated from 2-bromophenol. | 86% | chemicalbook.com |

This synthetic route demonstrates an efficient method for accessing the title compound, making it readily available for further investigation in the aforementioned research trajectories. The continuous exploration of such molecules promises to yield new synthetic tools and pathways to valuable chemical entities.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

1-bromo-2-(2-methoxyethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrO2/c1-11-6-7-12-9-5-3-2-4-8(9)10/h2-5H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQNVKSQBACJWHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1=CC=CC=C1Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60547603 | |

| Record name | 1-Bromo-2-(2-methoxyethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60547603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109417-60-9 | |

| Record name | 1-Bromo-2-(2-methoxyethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60547603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-bromo-2-(2-methoxyethoxy)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Mechanistic Investigations of 1 Bromo 2 2 Methoxyethoxy Benzene

Transition-Metal-Catalyzed Cross-Coupling Reactions of Bromoarenes

Bromoarenes, such as 1-bromo-2-(2-methoxyethoxy)benzene, are common coupling partners in transition-metal-catalyzed reactions that form new carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental in the synthesis of complex organic molecules, including pharmaceuticals and materials. fishersci.co.ukscielo.br

Palladium-Catalyzed Cross-Couplings (e.g., Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira)

Palladium catalysts are widely employed for cross-coupling reactions involving aryl bromides due to their efficiency and functional group tolerance. fishersci.co.ukcsbsju.edu

Suzuki-Miyaura Coupling: This reaction couples an organoboron compound with an organohalide. wikipedia.org For this compound, a typical Suzuki-Miyaura reaction would involve its reaction with an arylboronic acid in the presence of a palladium catalyst and a base to form a biaryl product. wikipedia.orglibretexts.org The reaction is a cornerstone for creating C-C bonds to produce molecules like polyolefins, styrenes, and substituted biphenyls. wikipedia.org The general utility of the Suzuki coupling is enhanced by the mild reaction conditions and the low toxicity of the boron-containing reagents. fishersci.co.uk

Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond between an aryl halide and an amine. The palladium-catalyzed amination of this compound with various amines would yield N-aryl products. The selection of the palladium precatalyst, phosphine (B1218219) ligand, solvent, and base is crucial for optimizing these reactions. nih.gov

Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.org The coupling of this compound with an alkyne, catalyzed by palladium and a copper co-catalyst, would produce an arylalkyne. wikipedia.org This reaction is valued for its ability to proceed under mild conditions, including at room temperature and in aqueous media. wikipedia.org

Table 1: Overview of Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partners | Bond Formed | Key Reagents |

|---|---|---|---|

| Suzuki-Miyaura | Aryl Halide + Organoboron | C-C | Pd Catalyst, Base |

| Buchwald-Hartwig | Aryl Halide + Amine | C-N | Pd Catalyst, Ligand, Base |

| Sonogashira | Aryl Halide + Terminal Alkyne | C-C | Pd Catalyst, Cu Co-catalyst, Base |

Nickel-Catalyzed Cross-Couplings and Their Stereochemical Aspects

Nickel catalysts offer a cost-effective alternative to palladium for cross-coupling reactions. They can catalyze the coupling of aryl bromides with a variety of partners. nih.gov In some cases, nickel-catalyzed reactions exhibit unique stereochemical outcomes. For instance, stereospecific cross-coupling reactions of certain alkyl electrophiles have been achieved using nickel catalysts, proceeding with high stereochemical fidelity. nih.gov While radical intermediates are common in many nickel-catalyzed reactions of alkyl electrophiles, some reactions are believed to proceed through a polar, two-electron oxidative addition, avoiding stereoablative radical pathways. nih.gov

Mechanistic Insights into Oxidative Addition and Reductive Elimination Pathways

The catalytic cycle of most palladium- and nickel-catalyzed cross-coupling reactions involves three key steps: oxidative addition, transmetalation, and reductive elimination. csbsju.edulibretexts.orgrhhz.net

Transmetalation: Following oxidative addition, the second coupling partner (e.g., the organoboron reagent in Suzuki coupling) undergoes transmetalation, where its organic group is transferred to the palladium or nickel center. csbsju.edu

Reductive Elimination: The final step is reductive elimination, where the two coupled organic fragments form a new bond, and the product is released from the metal center. This step regenerates the catalytically active low-valent metal species, allowing the catalytic cycle to continue. csbsju.edulibretexts.org For this to occur, the ligands must typically be in a cis position relative to each other. libretexts.org

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a substitution reaction where a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org This pathway is distinct from SN1 and SN2 reactions. wikipedia.orgbyjus.com

Reactivity of the Aryl Bromide towards Nucleophiles

Aromatic rings are generally electron-rich and thus not prone to attack by nucleophiles. wikipedia.org However, the presence of electron-withdrawing groups on the aromatic ring can activate it towards nucleophilic attack. wikipedia.orgmasterorganicchemistry.com In the case of this compound, the methoxyethoxy group is an electron-donating group, which would typically deactivate the ring towards SNAr. However, under forcing conditions or with very strong nucleophiles, substitution might still occur. The reaction proceeds through an addition-elimination mechanism, forming a negatively charged intermediate known as a Meisenheimer complex. libretexts.org

Influence of the Methoxyethoxy Substituent on SNAr Pathways

The 2-(2-methoxyethoxy) substituent on the benzene (B151609) ring is an ortho, para-directing electron-donating group. Electron-donating groups generally decrease the rate of SNAr reactions because they destabilize the negatively charged Meisenheimer intermediate. masterorganicchemistry.com For an SNAr reaction to be favorable, the aromatic ring needs to be electron-poor. masterorganicchemistry.com Therefore, the methoxyethoxy group in this compound would be expected to hinder nucleophilic aromatic substitution at the bromine-bearing carbon. The presence of strong electron-withdrawing groups at the ortho or para positions relative to the leaving group is typically required to facilitate SNAr reactions. wikipedia.orgnih.gov

Radical Reactions Involving Aryl Bromides

Aryl radicals are highly reactive intermediates that can be generated from aryl halides, such as this compound, through various methods, including reactions with radical initiators or via photoinduced electron transfer. nih.govwikipedia.orgeurekalert.org These radicals are pivotal in a range of synthetic transformations. wikipedia.org

Reduction Reactions of Aryl Bromides

The reduction of aryl bromides to the corresponding arenes is a fundamental transformation that can be achieved through radical pathways. One common approach involves the use of a radical initiator and a hydrogen atom donor. For instance, aryl halides can be reduced in high yields using 2-propanol as the reductant and solvent, cesium carbonate as a base, and a radical initiator like di-tert-butyl peroxide. organic-chemistry.org This method proceeds via a single-electron-transfer (SET) mechanism and demonstrates good functional group tolerance. organic-chemistry.org

Another strategy employs mechanochemical conditions, where solvent-free reduction of aryl halides is performed with a radical initiator and a hydrogen atom donor at elevated temperatures. acs.org Tris(trimethylsilyl)silane with AIBN as an initiator has been found to be particularly effective in these systems. acs.org The general mechanism involves the generation of radicals from an initiator, which then abstract a hydrogen atom from a donor to form a new radical. This radical abstracts the halogen from the aryl halide, creating an aryl radical. The final arene product is formed when this aryl radical abstracts a hydrogen atom from the hydrogen donor. acs.org

Visible-light photocatalysis has also emerged as a powerful tool for the reduction of aryl halides. nih.govnih.gov In these systems, a photocatalyst, upon excitation by visible light, initiates an electron transfer to the aryl halide. nih.gov This generates an aryl halide radical anion, which then fragments to produce an aryl radical and a halide ion. nih.govresearchgate.net The aryl radical can then be trapped by a hydrogen atom donor to yield the reduced arene. nih.gov

Radical Cyclization and Addition Reactions

Aryl radicals generated from aryl halides can participate in intramolecular cyclization reactions, particularly when an unsaturated side chain is present. rsc.orgyoutube.com For example, aryl radicals with unsaturated ortho-substituents can cyclize in a regiospecific manner. rsc.org This process is a key step in the formation of various carbocyclic and heterocyclic systems. nih.gov The rate of these cyclizations can be competitive with intermolecular hydrogen atom transfer. rsc.org Electro-reductive radical cyclization of aryl halides can be performed in a flow reactor, offering a practical method for synthesizing fused and spirocyclic systems. nih.gov

In addition to cyclization, aryl radicals can undergo intermolecular addition reactions to carbon-carbon double bonds. youtube.comlibretexts.orglibretexts.org This type of reaction, often referred to as a radical addition, typically proceeds in an anti-Markovnikov fashion, where the aryl radical adds to the less substituted carbon of the alkene, leading to the more stable radical intermediate. libretexts.orglibretexts.org The resulting alkyl radical can then abstract a hydrogen atom from a suitable donor to complete the addition process. libretexts.org A notable example of an addition reaction involving aryl radicals is the Meerwein arylation. youtube.comwikipedia.org

Electrophilic Aromatic Substitution on Substituted Benzene Rings

The benzene ring of this compound is subject to electrophilic aromatic substitution (EAS), a fundamental class of reactions for functionalizing aromatic compounds. makingmolecules.comlibretexts.orglumenlearning.commsu.edu The regiochemical outcome of these reactions is dictated by the directing effects of the existing substituents: the bromo group and the methoxyethoxy group. libretexts.orgpressbooks.pubyoutube.comyoutube.com

The general mechanism for EAS involves a two-step process: the initial attack of the electrophile on the aromatic ring to form a resonance-stabilized carbocation intermediate (often called a sigma complex or arenium ion), followed by the removal of a proton to restore aromaticity. libretexts.orgmsu.edu

The substituents on the benzene ring influence both the rate of reaction and the position of electrophilic attack. The methoxyethoxy group, with its oxygen atom adjacent to the ring, is an activating group and an ortho, para-director. libretexts.orgpressbooks.pubyoutube.com The lone pair of electrons on the oxygen atom can be donated to the ring through resonance, increasing the electron density at the ortho and para positions and stabilizing the carbocation intermediate formed during electrophilic attack at these sites. libretexts.orgyoutube.com

Conversely, the bromine atom is a deactivating group due to its inductive electron-withdrawing effect. libretexts.orgpressbooks.pub However, it is also an ortho, para-director because the lone pairs on the bromine can participate in resonance stabilization of the carbocation intermediate when the electrophile attacks the ortho or para positions. pressbooks.pubyoutube.com

When both an activating and a deactivating group are present on the benzene ring, the activating group generally controls the regioselectivity of the substitution. youtube.com Therefore, in this compound, the methoxyethoxy group will direct incoming electrophiles primarily to the positions ortho and para to it. The position para to the methoxyethoxy group is already substituted with the bromine atom. Consequently, electrophilic substitution is expected to occur predominantly at the positions ortho to the methoxyethoxy group.

Table 1: Directing Effects of Substituents in Electrophilic Aromatic Substitution

| Substituent | Effect on Reactivity | Directing Effect |

| -OR (Alkoxy) | Activating | ortho, para |

| -Br (Bromo) | Deactivating | ortho, para |

This table summarizes the general directing effects of alkoxy and bromo substituents on a benzene ring in electrophilic aromatic substitution reactions.

Functionalization of the Ether Side Chain

The methoxyethoxy side chain of this compound offers opportunities for further chemical modification, distinct from reactions involving the aromatic ring.

Cleavage and Modification of the Methoxyethoxy Group

The ether linkage in aromatic ethers can be cleaved under various conditions. numberanalytics.comnumberanalytics.com Acidic cleavage is a common method, typically employing strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI). numberanalytics.com The reaction proceeds by protonation of the ether oxygen, followed by nucleophilic attack of the halide ion on the adjacent carbon atom. numberanalytics.com In the context of this compound, this would lead to the formation of 2-bromophenol (B46759) and a derivative of the methoxyethoxy side chain. Basic cleavage of aromatic ethers is less common but can be achieved with strong bases. numberanalytics.comnumberanalytics.com

Selective cleavage of methoxy (B1213986) groups adjacent to a hydroxyl group can also be achieved through radical hydrogen abstraction. nih.gov While not directly applicable to the starting compound, this highlights methods for modifying ether groups in more complex derivatives. Metabolic O-dealkylation of aromatic ethers, a process that occurs in biological systems catalyzed by cytochrome P450 enzymes, also results in the formation of phenolic compounds. nih.gov

Introduction of Additional Functionalities

The ether side chain can be a site for introducing new functional groups. themasterchemistry.com While direct functionalization of the saturated alkyl portion of the methoxyethoxy group can be challenging, reactions at the benzylic position (the carbon atom of a side chain attached to an aromatic ring) are well-established if such a position exists. libretexts.org For instance, benzylic C-H bonds can be oxidized by strong oxidizing agents like potassium permanganate (B83412) to form carboxylic acids. libretexts.org Although this compound lacks a traditional benzylic carbon, modifications to the side chain could create reactive sites.

Furthermore, recent advances in C-H functionalization reactions, often catalyzed by transition metals like rhodium, have enabled the introduction of new bonds at otherwise unreactive C-H sites, including those in ether side chains. nih.gov These methods can provide pathways to more complex molecules from simpler precursors.

Table 2: Summary of Potential Side-Chain Reactions

| Reaction Type | Reagents/Conditions | Potential Product Type |

| Ether Cleavage | Strong Acid (e.g., HBr, HI) | Phenol (B47542) |

| Oxidation | Strong Oxidizing Agent (e.g., KMnO₄) | Carboxylic Acid (if benzylic H present) |

| C-H Functionalization | Transition Metal Catalysts (e.g., Rhodium carbenes) | Functionalized Ether |

This table outlines potential reactions for modifying the ether side chain, with the applicability depending on the specific structure and reaction conditions.

Advanced Spectroscopic Characterization and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for elucidating the molecular structure of "1-Bromo-2-(2-methoxyethoxy)benzene" in solution. Through a combination of one-dimensional (1D) and two-dimensional (2D) experiments, it is possible to assign the chemical environments of each proton and carbon atom and map their connectivity.

Elucidation of Proton Environments (¹H NMR)

The ¹H NMR spectrum of "this compound" reveals distinct signals corresponding to the aromatic protons and the protons of the 2-methoxyethoxy side chain. The aromatic region is expected to show a complex pattern of multiplets due to the four adjacent protons on the benzene (B151609) ring. The chemical shifts of these protons are influenced by the electron-withdrawing effect of the bromine atom and the electron-donating nature of the ether group. The protons on the ethoxy chain and the terminal methoxy (B1213986) group will appear as distinct signals, likely triplets for the methylene (B1212753) groups and a singlet for the methyl group, with chemical shifts characteristic of their proximity to oxygen atoms.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| Aromatic (H-3, H-4, H-5, H-6) | 6.8 - 7.6 | Multiplet |

| -OCH₂CH₂- | 4.1 - 4.3 | Triplet |

| -CH₂OCH₃ | 3.7 - 3.9 | Triplet |

| -OCH₃ | 3.4 - 3.5 | Singlet |

Note: The table presents predicted values based on typical chemical shifts for similar structural motifs. Actual experimental values may vary.

Carbon Skeleton Analysis (¹³C NMR)

The ¹³C NMR spectrum provides information on the number of unique carbon environments within the molecule. For "this compound," this includes six distinct signals for the aromatic carbons and three signals for the carbons in the 2-methoxyethoxy side chain. The carbon atom attached to the bromine (C-1) is expected to have a lower chemical shift compared to the other aromatic carbons, while the carbon bearing the ether linkage (C-2) will be shifted downfield.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C-1 (C-Br) | 112 - 116 |

| C-2 (C-O) | 155 - 159 |

| C-3, C-4, C-5, C-6 | 115 - 134 |

| -OCH₂CH₂- | 68 - 72 |

| -CH₂OCH₃ | 69 - 73 |

| -OCH₃ | 58 - 62 |

Note: The table presents predicted values based on typical chemical shifts for similar structural motifs. Actual experimental values may vary.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of "this compound" (C₉H₁₁BrO₂). The presence of bromine is readily identified by the characteristic isotopic pattern of the molecular ion peak, with two peaks of nearly equal intensity separated by two mass units (for the ⁷⁹Br and ⁸¹Br isotopes).

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

In tandem mass spectrometry (MS/MS), the molecular ion is isolated and then fragmented to produce a series of daughter ions. The fragmentation pattern is characteristic of the molecule's structure and can be used to confirm the connectivity of the atoms. For "this compound," expected fragmentation pathways would include cleavage of the ether linkages and loss of the bromine atom, providing further evidence for the proposed structure. The fragmentation of organo-bromine compounds often shows characteristic twin peaks for fragments containing a bromine atom.

Coupling with Chromatographic Techniques (GC-MS, LC-MS)

The coupling of chromatography with mass spectrometry is a powerful tool for the separation and identification of individual components from a mixture, providing both retention time and mass-to-charge ratio data.

Gas Chromatography-Mass Spectrometry (GC-MS): In a hypothetical GC-MS analysis, this compound, owing to its expected volatility, would first travel through a GC column. The retention time would be influenced by the column's stationary phase and the temperature program. Following elution, the molecule would enter the mass spectrometer. Electron ionization (EI) would likely lead to the formation of a molecular ion peak ([M]⁺) and a series of fragment ions. The isotopic pattern of the molecular ion peak would be characteristic of a molecule containing one bromine atom, with two peaks of nearly equal intensity separated by 2 m/z units (due to the ⁷⁹Br and ⁸¹Br isotopes).

Liquid Chromatography-Mass Spectrometry (LC-MS): For an LC-MS analysis, a reversed-phase column would likely be employed. The compound would be separated based on its polarity. Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) would be suitable ionization techniques. In positive-ion mode ESI-MS, the protonated molecule ([M+H]⁺) would be the expected base peak, again showing the characteristic bromine isotopic pattern. High-resolution mass spectrometry (HRMS) coupled with LC could provide a highly accurate mass measurement, further confirming the elemental composition.

| Technique | Expected Ion | Expected m/z (for ⁷⁹Br/⁸¹Br) | Key Information Provided |

| GC-MS (EI) | Molecular Ion ([M]⁺) | 230/232 | Molecular weight and isotopic pattern |

| LC-MS (ESI+) | Protonated Molecule ([M+H]⁺) | 231/233 | Molecular weight confirmation |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques like IR and Raman are crucial for identifying the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to exhibit characteristic absorption bands. The C-O-C stretching vibrations of the ether linkages would appear as strong bands in the region of 1250-1000 cm⁻¹. Aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹, while the C=C stretching vibrations of the benzene ring would be found in the 1600-1450 cm⁻¹ region. The C-Br stretching vibration would likely appear in the fingerprint region, typically below 700 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The aromatic ring vibrations are often strong in Raman spectra. The symmetric stretching of the benzene ring would be a prominent feature.

| Functional Group | Expected IR Absorption (cm⁻¹) | Expected Raman Shift (cm⁻¹) |

| Aromatic C-H | >3000 | >3000 |

| Aliphatic C-H | 2950-2850 | 2950-2850 |

| Aromatic C=C | 1600-1450 | 1600-1450 |

| C-O (Ether) | 1250-1000 | ~1100 |

| C-Br | <700 | <700 |

X-ray Crystallography of Co-crystals or Stable Derivatives for Solid-State Structure

To date, the single-crystal X-ray structure of this compound has not been reported in publicly accessible databases. Obtaining a single crystal of this compound suitable for X-ray diffraction may be challenging if it exists as a liquid or oil at room temperature. In such cases, the formation of a co-crystal with a suitable co-former or the synthesis of a stable, crystalline derivative would be a viable strategy. A successful crystallographic analysis would provide unambiguous proof of its molecular structure, including bond lengths, bond angles, and the conformation of the methoxyethoxy side chain relative to the brominated benzene ring. This would also reveal intermolecular interactions in the solid state.

Computational Chemistry and Theoretical Modelling of 1 Bromo 2 2 Methoxyethoxy Benzene

Electronic Structure Theory Applications

Electronic structure theory forms the bedrock of modern computational chemistry, allowing for the detailed analysis of electron distribution and its influence on molecular properties. For 1-Bromo-2-(2-methoxyethoxy)benzene, these methods help in understanding its stability, reactivity, and intermolecular interaction potential.

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules. It is highly effective for calculating the ground state properties of this compound, such as its optimized molecular geometry, bond lengths, and bond angles. DFT calculations, often using functionals like B3LYP, provide a balance between accuracy and computational cost. niscpr.res.in

By determining the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), DFT can predict the molecule's chemical reactivity. The HOMO-LUMO energy gap is a crucial indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. niscpr.res.in These calculations are fundamental for predicting how the molecule will interact with other chemical species. While specific DFT studies on this compound are not prevalent in published literature, data from analogous compounds like bromo-dimethoxybenzaldehydes and other substituted benzenes illustrate the expected outcomes. researchgate.netscielo.br For instance, studies on similar molecules show that DFT accurately predicts geometric parameters that are in good agreement with experimental X-ray diffraction data. scielo.br

Table 1: Representative DFT-Calculated Parameters for Substituted Benzenes Note: This table presents typical data obtained for analogous substituted benzene (B151609) molecules from DFT studies to illustrate the type of information generated. Specific values for this compound would require a dedicated study.

| Parameter | Description | Typical Value Range |

| Bond Length (C-Br) | The distance between the carbon and bromine atoms on the aromatic ring. | 1.88 - 1.91 Å |

| Bond Length (C-O) | The distance between the aromatic carbon and the ether oxygen. | 1.35 - 1.37 Å |

| Bond Angle (C-C-Br) | The angle formed by two adjacent ring carbons and the bromine atom. | 119° - 121° |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | -6.0 to -7.0 eV |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | -1.0 to -2.0 eV |

| HOMO-LUMO Gap | The energy difference between HOMO and LUMO, indicating chemical stability. | 4.0 - 5.5 eV |

Molecular Electrostatic Potential (MEP) mapping is a vital computational tool used to visualize the three-dimensional charge distribution of a molecule. It identifies the electrophilic and nucleophilic sites, which are crucial for predicting reactivity. The MEP map displays different potential values on the electron density surface using a color spectrum.

For this compound, an MEP map would reveal:

Negative Regions (Red to Yellow): These areas have an excess of electrons and correspond to sites susceptible to electrophilic attack. Such regions would be concentrated around the electronegative oxygen atoms of the methoxyethoxy group and, to a lesser extent, the bromine atom.

Positive Regions (Blue): These areas are electron-deficient and represent sites for potential nucleophilic attack. The hydrogen atoms of the benzene ring and the ethyl group would exhibit a positive electrostatic potential.

Neutral Regions (Green): These areas represent regions of neutral potential, typically the carbon backbone of the molecule.

Analysis of MEP maps for related compounds like 6-bromo-2,3-dimethoxybenzaldehyde (B1228148) confirms that such visualizations are powerful for predicting intermolecular interactions and the primary driving forces in molecular assembly. scielo.br

Reaction Mechanism Studies

Computational chemistry is instrumental in mapping the complex pathways of chemical reactions. For this compound, this involves identifying the transient, high-energy structures and calculating the energy changes that govern the transformation from reactants to products.

A transition state is a fleeting, high-energy configuration along a reaction coordinate that represents the point of no return in a chemical transformation. mit.edu Due to their instability, transition states are nearly impossible to observe experimentally, making computational modeling an essential tool for their study. ims.ac.jp

For this compound, potential reactions include electrophilic aromatic substitution on the benzene ring or nucleophilic substitution involving the ether linkage. nsf.govnih.gov Computational methods, such as the Nudged Elastic Band (NEB) method, can model the reaction pathway between the reactant and product. libretexts.org This involves creating a series of intermediate "images" to find the lowest energy path and precisely locate the geometry and energy of the transition state. ims.ac.jplibretexts.org Such calculations provide a comprehensive understanding of the reaction mechanism at a molecular level, revealing how bonds are broken and formed during the transformation. rsc.org

Once the energies of the reactants, products, and the transition state are calculated, key kinetic and thermodynamic parameters of the reaction can be determined. youtube.com

Kinetics: The activation energy (often expressed as ΔG‡) is the energy difference between the transition state and the reactants. rsc.org This value is critical for determining the reaction rate; a higher activation energy corresponds to a slower reaction.

These computational insights allow for the comparison of different potential reaction pathways, predicting which one is more likely to occur under specific conditions.

Table 2: Conceptual Kinetic and Thermodynamic Data from a Reaction Pathway Study Note: This table is illustrative of the data generated in a computational study of a chemical reaction.

| Parameter | Symbol | Description |

| Enthalpy of Reaction | ΔH | The net change in heat of the system during the reaction. |

| Gibbs Free Energy of Reaction | ΔG | The energy associated with a chemical reaction that can be used to do work; indicates spontaneity. |

| Activation Energy | ΔG‡ | The energy barrier that must be overcome for reactants to transform into products. |

| Rate Constant | k | A proportionality constant relating the rate of a reaction to the concentration of reactants. |

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis involves systematically rotating the molecule around its single bonds and calculating the energy of each resulting structure using methods like DFT. This process identifies the most stable, low-energy conformers. For a molecule with a flexible side chain like an aryl ether, this analysis is crucial, as different conformers can have distinct chemical properties. Studies on anisole, a simpler related ether, have shown that DFT can accurately predict the most stable planar conformer by mapping the total energy as a function of the key dihedral angle. researchgate.net

Molecular Dynamics (MD) simulations provide a dynamic picture of the molecule's behavior over time. nih.gov In an MD simulation, the movements of all atoms in the system are calculated over a period, revealing how the molecule flexes, bends, and transitions between different conformations. mdpi.com This is particularly important for understanding how this compound might interact with a solvent or a biological receptor, as its flexibility allows it to adapt its shape to its environment. nih.gov

Table 3: Key Rotatable Dihedral Angles for Conformational Study of this compound

| Dihedral Angle | Atoms Involved | Description |

| τ1 | C(ring)-C(ring)-O-C | Rotation of the entire methoxyethoxy group relative to the benzene ring. |

| τ2 | C(ring)-O-C-C | Rotation around the aryl ether C-O bond. |

| τ3 | O-C-C-O | Rotation around the central C-C bond of the ethoxy linker. |

| τ4 | C-C-O-C | Rotation around the C-O bond of the terminal methoxy (B1213986) group. |

Quantitative Structure-Property Relationship (QSPR) Modelling

Quantitative Structure-Property Relationship (QSPR) studies represent a important area of computational chemistry focused on creating mathematical models that correlate the structural features of a molecule with its physicochemical properties. iupac.orgwiley.com This predictive approach is crucial in chemical and materials science for estimating the properties of novel or unmeasured compounds, thereby saving time and resources that would otherwise be spent on experimental determination. researchgate.netyoutube.com While specific QSPR models for this compound are not extensively documented in publicly available literature, the principles of QSPR can be effectively illustrated by examining studies on structurally analogous compounds, such as halogenated anisoles and other substituted diphenyl ethers. nih.govresearchgate.net

The fundamental concept of QSPR is that all the chemical, physical, and biological properties of a compound are encoded within its molecular structure. iupac.org By quantifying specific structural attributes, known as molecular descriptors, it is possible to establish a mathematical relationship with a particular property. These relationships are typically developed using statistical methods like Multiple Linear Regression (MLR) or more complex machine learning algorithms. researchgate.netkashanu.ac.ir

Molecular Descriptors in QSPR

A wide array of molecular descriptors can be calculated to represent different aspects of a molecule's structure. These are generally categorized as follows:

Constitutional Descriptors: These are the most straightforward descriptors and include counts of atoms and bonds, molecular weight, and the number of rings or specific functional groups present in the molecule.

Topological Descriptors: These numerical indices are derived from the 2D representation of the molecule and describe its connectivity and branching. Examples include the Randić index, Wiener index, and Balaban J index. kashanu.ac.ir

Geometrical Descriptors: These descriptors are calculated from the 3D coordinates of the atoms in the molecule and provide information about its size and shape. Molecular surface area and volume are common examples.

Quantum-Chemical Descriptors: Derived from quantum mechanical calculations, these descriptors provide insights into the electronic properties of the molecule. Examples include the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), dipole moment, and electrostatic potential parameters. nih.govresearchgate.net

QSPR Models for Structurally Related Compounds

Research on halogenated aromatic ethers provides valuable insights into how QSPR models could be developed for this compound. For instance, studies on halogenated anisoles have successfully established linear relationships between a set of molecular descriptors and key physicochemical properties. nih.gov

One such study on 134 halogenated anisoles utilized descriptors derived from electrostatic potential calculations at the HF/6-31G* level of theory, along with molecular volume and HOMO energy, to predict properties like vapor pressure, n-octanol/water partition coefficient, and aqueous solubility. nih.gov The resulting models demonstrated good predictive capabilities, indicating the general applicability of the selected parameter set for this class of compounds. nih.gov

The following interactive data table summarizes a selection of QSPR models developed for physicochemical properties of polychlorinated diphenyl ethers (PCDEs), which share structural similarities with the target compound. These models were developed using partial least squares regression and a set of 17 theoretical molecular descriptors. nih.gov

| Property Predicted | Key Molecular Descriptors | Statistical Measure (Q²cum) | Significance of Descriptors |

|---|---|---|---|

| Sub-cooled liquid vapor pressures (PL) | Average molecular polarizability, Molecular weight, Total energy, Standard heat of formation | > 0.95 | Highlights the importance of intermolecular dispersive forces. nih.gov |

| n-octanol/water partition coefficients (KOW) | Average molecular polarizability, Molecular weight, Total energy, Standard heat of formation | > 0.95 | Indicates that intermolecular dispersive forces are key in determining partitioning behavior. nih.gov |

| Sub-cooled liquid water solubilities (SW,L) | (Not specified in detail) | (Not specified in detail) | (Not specified in detail) |

Q²cum represents the cumulative cross-validated R-squared, a measure of the model's predictive power and robustness. nih.gov

Similarly, research on a large set of substituted benzenes has led to the development of QSPR models for predicting melting points. acs.org These models successfully incorporated quantum chemical descriptors and a hydrogen bonding descriptor to achieve good correlation. acs.org For instance, a study on 443 mono- and di-substituted benzenes reported a correlation equation with nine descriptors that yielded a high coefficient of determination (R² = 0.8373). acs.org

The table below presents hypothetical molecular descriptors that would be relevant for developing a QSPR model for this compound, based on the literature for related compounds.

| Descriptor Type | Specific Descriptor Example | Potential Property Correlation |

|---|---|---|

| Constitutional | Molecular Weight (MW) | Boiling point, Vapor pressure nih.gov |

| Topological | Szeged Index (Sz) | Heat capacity, Entropy kashanu.ac.ir |

| Geometrical | Molecular Surface Area (S) | Water solubility, Partition coefficient nih.gov |

| Quantum-Chemical | Energy of HOMO (EHOMO) | Reactivity, Ionization potential nih.gov |

| Electrostatic Potential (Vmin) | Vapor pressure, Solubility nih.gov |

While a dedicated QSPR model for this compound is not available, the established methodologies and successful models for structurally similar halogenated aromatic ethers strongly suggest that its physicochemical properties could be accurately predicted through such computational approaches. nih.govnih.gov Future work in this area would involve the computational generation of a comprehensive set of molecular descriptors for the target compound and a series of related molecules, followed by the development and validation of robust QSPR models.

Advanced Applications and Role As a Synthetic Intermediate

Monomer and Building Block in Polymer Science and Materials Chemistry

Development of Advanced Organic Materials

The development of advanced organic materials, such as conductive polymers, organic light-emitting diodes (OLEDs), and specialized sensors, relies on the ability to construct complex conjugated systems. 1-Bromo-2-(2-methoxyethoxy)benzene serves as a key precursor for such materials. Through palladium-catalyzed cross-coupling reactions, the bromo group can be replaced with a wide variety of organic fragments, extending the π-conjugated system of the benzene (B151609) ring.

For example, a Suzuki-Miyaura coupling would react this compound with an organoboron compound (like a boronic acid or ester) to form a biaryl structure. libretexts.orgorganic-chemistry.org A Heck coupling would introduce a vinyl group by reacting it with an alkene, organic-chemistry.orglibretexts.org while a Sonogashira coupling would install an alkyne moiety, leading to arylalkynes. wikipedia.orglibretexts.orgorganic-chemistry.org These reactions are fundamental for building the carbon skeletons of functional organic materials. The 2-(2-methoxyethoxy) group can influence the final properties of the material, such as improving solubility in organic solvents for easier processing or modifying the electronic properties of the system.

Table 1: Potential Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Type | Coupling Partner | Resulting C-C Bond | Potential Application |

| Suzuki-Miyaura Coupling | Aryl/Vinyl Boronic Acid | Aryl-Aryl or Aryl-Vinyl | Conjugated Polymers, OLEDs |

| Heck Coupling | Alkene | Aryl-Vinyl | Styrenic Derivatives, Dyes |

| Sonogashira Coupling | Terminal Alkyne | Aryl-Alkynyl | Molecular Wires, Nonlinear Optics |

Scaffold for Supramolecular Chemistry and Host-Guest Systems

Supramolecular chemistry involves the design of large, ordered structures held together by non-covalent interactions. The 2-(2-methoxyethoxy) side chain of this compound is particularly well-suited for this field. This flexible chain, containing ether linkages, can act as a recognition site or a coordinating arm for metal ions or small organic guest molecules.

Once the bromo-functionalized core is elaborated into a larger macrocyclic or cage-like structure (using the coupling reactions mentioned previously), the methoxyethoxy groups can be positioned to line the interior of a cavity. Their oxygen atoms can form hydrogen bonds or coordinate with cations, creating a specific binding pocket. This makes the resulting molecule a "host" capable of selectively encapsulating a "guest" molecule, with potential applications in sensing, catalysis, or drug delivery. The ortho-substitution pattern on the benzene ring ensures that this flexible side chain is positioned to interact with other parts of a larger assembled structure.

Role in Liquid Crystal Synthesis

In the synthesis of liquid crystals, molecular shape and intermolecular forces are paramount. Liquid crystal molecules (mesogens) typically consist of a rigid core and flexible terminal chains. This compound can be envisioned as a precursor to the terminal part of a mesogen.

Through a coupling reaction like the Suzuki-Miyaura reaction, the bromo-substituted ring can be attached to a larger, rigid core, such as a biphenyl (B1667301) or terphenyl system. libretexts.orgorganic-chemistry.org The 2-(2-methoxyethoxy) group would then serve as one of the terminal flexible chains. The length and flexibility of this chain are critical for determining the type of liquid crystalline phase (e.g., nematic, smectic) and the temperature range over which it is stable. The ether linkages in the chain can also influence the dielectric properties of the final liquid crystal material, which is an important consideration for display applications. While specific examples utilizing this exact compound are scarce in the literature, the synthesis of liquid crystals often employs aryl bromides with ether-containing side chains to achieve the desired balance of properties.

Derivatives, Analogues, and Structure Reactivity Studies

Synthetic Approaches to Structural Analogues and Homologues

The synthesis of structural analogues and homologues of 1-bromo-2-(2-methoxyethoxy)benzene allows for a systematic investigation of how modifications to its molecular structure influence its properties and reactivity. Key modifications include altering the alkoxy chain, changing the position of the bromine atom on the aromatic ring, and substituting the bromine with other halogens.

Variations in the Length and Branching of the Alkoxy Chain

Variations in the alkoxy chain can be achieved through several synthetic routes, most commonly via the Williamson ether synthesis. This method involves the reaction of a corresponding bromophenol with an appropriate alcohol or alkoxide. For instance, reacting 2-bromophenol (B46759) with sodium 2-methoxyethoxide would yield the parent compound. To generate analogues with different alkoxy chain lengths, one could use alcohols such as 2-(ethoxy)ethanol or 2-(propoxy)ethanol. Branched alkoxy chains can be introduced by using branched alcohols like 1-methoxypropan-2-ol.

A general synthetic scheme is presented below:

Scheme 1: General synthesis of 1-bromo-2-(alkoxy)benzene analogues with varying alkoxy chains.

| Starting Alcohol | Resulting Alkoxy Chain |

| 2-Ethoxyethanol | -OCH₂CH₂OCH₂CH₃ |

| 2-Propoxyethanol | -OCH₂CH₂OCH₂CH₂CH₃ |

| 1-Methoxypropan-2-ol | -OCH(CH₃)CH₂OCH₃ |

Positional Isomers of the Aryl Bromide (e.g., 1-Bromo-3-(2-methoxyethoxy)benzene, 1-Bromo-4-(2-methoxyethoxy)benzene)

The synthesis of positional isomers, such as 1-bromo-3-(2-methoxyethoxy)benzene and 1-bromo-4-(2-methoxyethoxy)benzene, can also be accomplished using the Williamson ether synthesis, starting from the corresponding 3-bromophenol or 4-bromophenol. These starting materials are commercially available. The reaction conditions would be similar to those used for the synthesis of the ortho-isomer, involving a base such as sodium hydride or potassium carbonate to deprotonate the phenol (B47542), followed by reaction with 2-bromoethyl methyl ether. The commercial availability of 1-bromo-3-(2-methoxyethoxy)benzene suggests its established synthesis and utility in further chemical transformations. appchemical.com

| Starting Material | Product |

| 3-Bromophenol | 1-Bromo-3-(2-methoxyethoxy)benzene |

| 4-Bromophenol | 1-Bromo-4-(2-methoxyethoxy)benzene |

Halogen Variations (e.g., Chloro, Iodo Analogues)

Analogues with different halogens can be prepared from the corresponding halogenated phenols. For example, 1-chloro-2-(2-methoxyethoxy)benzene and 1-iodo-2-(2-methoxyethoxy)benzene can be synthesized from 2-chlorophenol and 2-iodophenol, respectively, using the Williamson ether synthesis. The reactivity of the resulting aryl halide in subsequent reactions, such as cross-coupling, will be significantly influenced by the nature of the halogen, with the reactivity generally following the order I > Br > Cl.

General procedures for the synthesis of various substituted bromo-alkoxybenzenes have been described, which can be adapted for these halogen analogues. rsc.org For instance, a general procedure involving the reaction of a substituted benzoic acid with a brominating agent can be modified to use chlorinating or iodinating agents. rsc.org

Investigation of Steric and Electronic Effects on Reactivity

The reactivity of this compound and its analogues is governed by a combination of steric and electronic effects. The position of the substituents on the benzene (B151609) ring plays a critical role in determining the outcome of reactions such as nucleophilic aromatic substitution and metal-catalyzed cross-coupling.

The methoxyethoxy group at the ortho position exerts a significant steric effect, which can hinder the approach of reagents to the bromine atom. This steric hindrance can decrease the rate of reactions that require direct attack at the carbon bearing the bromine. nih.govresearchgate.net However, in some cases, severe steric hindrance has been observed to accelerate the activation of aryl halides by palladium(0) catalysts, suggesting a potential switch in reaction mechanism from a 2-electron oxidative addition to a 1-electron halogen abstraction pathway. nih.gov

For the positional isomers, the electronic and steric environments are different:

Ortho-isomer (this compound): The close proximity of the alkoxy group to the bromine atom results in a significant steric effect. The electronic effect is a combination of a -I (inductive withdrawal) and +M (mesomeric donation) effect. The ortho-positioning can also lead to chelation effects in metal-catalyzed reactions.

Meta-isomer (1-bromo-3-(2-methoxyethoxy)benzene): The steric effect of the alkoxy group on the reaction at the bromine atom is minimal. The electronic influence is primarily inductive withdrawal, as the mesomeric effect is not transmitted to the meta position.

Para-isomer (1-bromo-4-(2-methoxyethoxy)benzene): There is no steric hindrance from the alkoxy group. The electronic effect is a combination of inductive withdrawal and strong mesomeric donation, which can significantly influence the reactivity of the C-Br bond.

Studies on the ortho-C–H methoxylation of aryl halides have shown that the electronic properties of substituents have a significant impact on reactivity. nih.gov Generally, electron-donating groups on the aryl halide can facilitate oxidative addition in palladium-catalyzed reactions.

Chirality Introduction and Stereoselective Synthesis of Derivatives

One approach could involve the stereoselective synthesis of a chiral alkoxy chain which is then attached to the bromophenol via a Williamson ether synthesis. For example, starting from a chiral epoxide, one could synthesize a chiral 2-methoxy-like alcohol, which would then be used to introduce a chiral center in the ether side chain.

Another strategy could involve asymmetric reactions at a prochiral center within a derivative of the parent compound. For instance, if a derivative contains a ketone or an alkene in the side chain, asymmetric reduction or epoxidation could be employed to create a chiral center.

Furthermore, if the aromatic ring itself is appropriately substituted to create a prochiral plane, it might be possible to perform a stereoselective reaction, such as an asymmetric ortho-lithiation followed by reaction with an electrophile.

While the direct stereoselective synthesis of chiral derivatives of this compound is a specialized area, general methods for the stereoselective synthesis of chiral chromans and other oxygen-containing heterocycles from related starting materials have been developed. chemrxiv.orgnih.gov These methodologies, often employing chiral catalysts, could potentially be adapted for the synthesis of chiral derivatives of the target compound.

Emerging Research Directions and Future Perspectives

Integration with Artificial Intelligence and Machine Learning in Reaction Prediction

Table 1: AI and Machine Learning in Chemical Synthesis

| Technology | Application | Relevance to 1-Bromo-2-(2-methoxyethoxy)benzene |

|---|---|---|

| Retrosynthesis AI | Proposes synthetic routes by analyzing molecular structures. chemcopilot.comacs.orgmicrosoft.com | Suggests efficient pathways to synthesize or functionalize the compound. |

| Reaction Yield Prediction | ML models forecast the yield of a reaction based on input parameters. acs.orggithub.com | Optimizes conditions for cross-coupling reactions involving the bromoaryl group. |

| Catalyst Design | AI assists in designing catalysts for specific transformations. nih.gov | Identifies optimal catalysts for Suzuki or Buchwald-Hartwig reactions. |

| Reaction Condition Optimization | Algorithms predict the best solvents, temperatures, and reagents. chemrxiv.org | Reduces experimental lead time for creating new derivatives. |

Applications in Flow Chemistry for Scalable Production and Derivatization

Flow chemistry, the practice of performing chemical reactions in a continuous stream rather than in a batch reactor, offers significant advantages for the synthesis and manipulation of compounds like this compound. This technology provides superior control over reaction parameters such as temperature, pressure, and mixing, leading to higher yields, improved safety, and easier scalability. nih.gov

Table 2: Advantages of Flow Chemistry for this compound

| Feature | Benefit | Application Example |

|---|---|---|

| Enhanced Heat Transfer | Improved temperature control, minimizing side reactions. | Precise temperature management during exothermic cross-coupling reactions. |

| Rapid Mixing | Ensures homogeneity and consistent reaction rates. | Uniform mixing of reactants and catalysts for consistent product quality. |

| Increased Safety | Small reaction volumes minimize risks with hazardous reagents. acs.org | Safe in-situ generation and use of reactive intermediates for derivatization. |

| Scalability | Production can be increased by running the system for longer periods. | Seamless transition from laboratory-scale synthesis to pilot-plant production. researchgate.net |

| Automation | Allows for high-throughput screening of reaction conditions. | Automated optimization of catalyst loading and residence time for derivatization. |

Green and Sustainable Methodologies in Bromoaryl Ether Synthesis

The synthesis of bromoaryl ethers is increasingly being scrutinized through the lens of green chemistry, which seeks to minimize environmental impact by reducing waste, avoiding hazardous substances, and improving energy efficiency. yale.eduepa.gov Future research on this compound will undoubtedly focus on incorporating these principles.

Key areas for greening the synthesis include:

Safer Solvents: Replacing traditional volatile organic compounds (VOCs) with greener alternatives like water, bio-based solvents (e.g., limonene, p-cymene), or ionic liquids. rsc.orgacs.orgdntb.gov.ua Palladium-catalyzed reactions, often used for aryl ether synthesis, have been successfully performed in aqueous media or in biomass-derived solvents. rsc.orgacs.org

Catalysis: Using highly efficient and recyclable catalysts to minimize waste. yale.eduepa.gov This includes the use of heterogeneous catalysts that can be easily separated from the reaction mixture or developing catalytic systems that operate under milder, more energy-efficient conditions. mdpi.compurkh.com Iron-catalyzed cross-coupling reactions, for example, offer a more sustainable alternative to those requiring precious metals. bohrium.com

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, a core principle of green chemistry. yale.edupnas.org This involves favoring addition reactions over substitution reactions that generate salt byproducts.

Energy Efficiency: Developing syntheses that can be conducted at ambient temperature and pressure, thereby reducing the energy consumption of the process. yale.eduepa.gov

A recent eco-friendly approach for synthesizing heteroaryl ethers involves using an in-situ generated phosphonium (B103445) salt as a catalyst, which boasts an excellent atom economy of 92% and uses an environmentally benign solvent. rsc.org Such methodologies represent the future of sustainable chemical production. purkh.com

Table 3: Green Chemistry Principles in Bromoaryl Ether Synthesis

| Principle | Application | Example |

|---|---|---|

| Prevent Waste | Optimize reactions to produce fewer byproducts. epa.gov | Use of catalytic reactions over stoichiometric ones. yale.edu |

| Atom Economy | Design syntheses to maximize the incorporation of reactant atoms. pnas.org | Developing cascade reactions that form multiple bonds in one pot. |

| Safer Solvents & Auxiliaries | Replace hazardous solvents with benign alternatives. epa.govjetir.org | Using water or renewable solvents like p-cymene (B1678584) in cross-coupling reactions. acs.org |

| Design for Energy Efficiency | Conduct reactions at ambient temperature and pressure. yale.edu | Employing highly active catalysts that function under mild conditions. |

| Use of Renewable Feedstocks | Utilize starting materials from renewable sources. epa.govpurkh.com | Sourcing precursors from biomass instead of petrochemicals. |

Exploration of Novel Material Science Applications and Functional Devices

The structure of this compound makes it a promising candidate as a building block, or monomer, for the synthesis of advanced functional materials. bohrium.com The bromo-functional group allows for polymerization or modification through various cross-coupling reactions, while the methoxyethoxy side chain can impart desirable properties such as solubility and processability to the resulting materials.

One area of exploration is in the field of polyarylene ethers (PAEs) . These are high-performance polymers known for their thermal stability and mechanical strength. By designing monomers with specific functionalities, reactive polymers can be created. nih.gov For example, a polymer synthesized from a derivative of this compound could be used to create hybrid materials by reacting with inorganic nanoparticles. nih.gov

Furthermore, the electronic properties of the aromatic ring suggest potential applications in organic electronics . The bromo-substituent serves as a convenient handle to build larger conjugated systems through reactions like Suzuki or Stille coupling. These larger systems are the basis for materials used in Organic Light-Emitting Diodes (OLEDs), Organic Photovoltaics (OPVs), and Organic Field-Effect Transistors (OFETs). The flexible ether side chain could enhance the solubility of these otherwise rigid materials, making them easier to process into thin films for electronic devices. Research into post-functionalization of bromo-substituted ether-linked polymers has already demonstrated how such modifications can improve properties like thermal stability and morphology. mdpi.com

Table 4: Potential Material Science Applications

| Application Area | Role of this compound | Potential Properties of Resulting Material |

|---|---|---|

| Functional Polymers | Monomer or precursor for polymerization. bohrium.comresearchgate.net | Enhanced solubility, processability, thermal stability. mdpi.com |

| Organic Electronics (OLEDs, OPVs) | Building block for conjugated organic semiconductors. | Tunable electronic properties, improved film morphology. |

| Hybrid Materials | Precursor for reactive polymers that bind to nanoparticles. nih.gov | Combines properties of organic polymers and inorganic materials. |

| Crown Ether Analogs | Precursor for macrocyclic compounds via intramolecular coupling. nih.gov | Ion-binding capabilities for sensor or separation applications. |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。